molecular formula C16H15NO4 B2969446 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one CAS No. 1376105-99-5

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B2969446
CAS No.: 1376105-99-5
M. Wt: 285.299
InChI Key: BCDQBMINFXPKCT-UHFFFAOYSA-N
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Description

3-[2-(Furan-2-yl)-2-oxoethyl]-3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one is a sophisticated indole-derived chemical building block designed for pharmaceutical and organic chemistry research. This compound features a complex molecular architecture that combines a 2,3-dihydro-1H-indol-2-one core with furan-2-yl and hydroxy substituents. The specific placement of the 4,6-dimethyl groups on the indole ring makes it a particularly specialized scaffold for the synthesis and development of novel heterocyclic compounds. Its structural motifs are commonly investigated in medicinal chemistry for creating targeted molecular libraries. Researchers value this reagent for its potential in exploring structure-activity relationships (SAR) and as a precursor in the development of biologically active molecules. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's laboratory safety protocols before use.

Properties

IUPAC Name

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-4,6-dimethyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-9-6-10(2)14-11(7-9)17-15(19)16(14,20)8-12(18)13-4-3-5-21-13/h3-7,20H,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDQBMINFXPKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=O)C2(CC(=O)C3=CC=CO3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic processes and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Electrophilic Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)

Major Products

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted furan derivatives with various functional groups .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differentiating features:

Compound Name Substituents Molecular Weight Key Properties/Activities References
Target Compound 3-hydroxy, 4,6-dimethyl, 2-(furan-2-yl)-2-oxoethyl Calculated ~317 Potential H-bonding, moderate lipophilicity
3-Hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-2,3-dihydro-1H-indol-2-one 3-hydroxy, 2-(3-nitrophenyl)-2-oxoethyl ~356 Enhanced electron-withdrawing effects
3-[(4-Fluorophenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one 4-fluorophenyl imino, 1-methyl 254.26 Planar imino group, altered H-bonding
4,4',5,5'-Tetrachloro-Δ²,²'(3H,3'H)-bi[1H-indole]-3,3'-dione Dichloro substituents, dimeric indole structure ~397.92 High molecular weight, chlorinated
3-Hydroxy-1-methyl-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-dihydroindol-2-one 1-methyl, 2,3,5,6-tetramethylphenyl-2-oxoethyl 337.41 Bulky aromatic substituent, high lipophilicity
Key Observations:

Electron-Withdrawing vs. The 4-fluorophenyl imino group () introduces a planar, conjugated system, which may enhance π-π stacking but reduce solubility due to decreased polarity.

Hydrogen Bonding and Crystal Packing :

  • The hydroxy group in the target compound facilitates hydrogen bonding, similar to other 3-hydroxy-dihydroindol-2-ones (e.g., ). Crystal structures of related compounds (e.g., ) reveal that hydrogen bonds (O–H···N, C–H···O) govern molecular aggregation, influencing solubility and stability.

Chlorinated derivatives () exhibit higher molecular weights and halogen-dependent bioactivity, though toxicity risks may limit applications.

Metabolic and Toxicological Considerations

  • Metabolism : Hydroxy and oxoethyl groups in the target compound may undergo phase II conjugation (e.g., glucuronidation), as seen in structurally related compounds like 5-CA-2-HM-MCBX .
  • Toxicity : Chlorinated analogues () may pose higher toxicity risks due to bioaccumulation, whereas the furan-2-yl group in the target compound could undergo oxidative metabolism to less reactive metabolites.

Biological Activity

The compound 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-4,6-dimethyl-2,3-dihydro-1H-indol-2-one (commonly referred to as Furan-Indole derivative ) has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula: C13H13N1O3
  • Molecular Weight: 245.25 g/mol

Its structure features an indole core modified by a furan ring and a ketoethyl side chain, which is critical for its biological activity.

Synthesis

The synthesis of Furan-Indole derivatives typically involves multi-step organic reactions, including cyclization and functional group transformations. The most common methods include:

  • Condensation Reactions: Combining furan-based precursors with indole derivatives under acidic or basic conditions.
  • Oxidation Reactions: Modifying the indole structure to enhance biological activity.

Antibacterial Activity

Recent studies indicate that Furan-Indole derivatives exhibit significant antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC): Studies have shown MIC values ranging from 20 µM to 70 µM against Staphylococcus aureus and Escherichia coli, respectively .
Bacterial StrainMIC (µM)
Staphylococcus aureus20–40
Escherichia coli40–70

Antioxidant Activity

The compound has also demonstrated antioxidant properties in vitro. This activity is attributed to its ability to scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage and inflammation.

Anti-inflammatory Effects

In preclinical models, Furan-Indole derivatives have shown promise in reducing inflammation markers. The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases.

Case Studies

  • Study on Antibacterial Efficacy: A recent study evaluated the antibacterial efficacy of various Furan-Indole derivatives against resistant bacterial strains. The results indicated that modifications in the furan ring significantly enhanced antibacterial potency .
  • Antioxidant Evaluation: Another case study assessed the antioxidant capacity of Furan-Indole derivatives using DPPH and ABTS assays. The results showed a dose-dependent increase in antioxidant activity, highlighting the potential for developing antioxidant therapies .

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